Unveiling the Biological Activity of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione: A Comprehensive Technical Guide
Unveiling the Biological Activity of (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione: A Comprehensive Technical Guide
Executive Summary
The compound (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione , commonly identified as the cyclic dipeptide Cyclo(L-Ile-L-Ala) or Cyclo(L-Ala-L-Ile) , is a naturally occurring diketopiperazine (DKP)[1]. Synthesized as a secondary metabolite by various marine and terrestrial microorganisms—including Bacillus vallismortis, Agrococcus sp., and Ruegeria atlantica—this molecule has garnered significant attention for its potent signaling capabilities. Unlike traditional bioactive compounds that rely on direct toxicity, Cyclo(L-Ala-L-Ile) functions primarily as an ecological cross-talk molecule and immune modulator[2]. This guide deconstructs its structural dynamics, elucidates its biological mechanisms of action, and provides self-validating protocols for its evaluation in laboratory settings.
Chemical Architecture & Stereospecificity
Diketopiperazines are the smallest possible cyclic peptides, characterized by a rigid, heterocyclic 2,5-dioxopiperazine core. The biological efficacy of Cyclo(L-Ala-L-Ile) is entirely dependent on its (3S,6S) absolute configuration[1].
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Causality of Stereochemistry: The cis-configuration of the L-isoleucine (sec-butyl) and L-alanine (methyl) side chains creates a specific spatial geometry. This rigid conformation minimizes steric hindrance while maximizing hydrogen-bonding potential at the receptor interface. Epimerization to a trans (D,L or L,D) state drastically reduces its binding affinity to target protein complexes, rendering it biologically inert in specific signaling pathways.
Mechanistic Biological Activity
Immune Priming & Induced Systemic Resistance (ISR)
The most extensively documented biological activity of Cyclo(L-Ala-L-Ile) is its role as an elicitor of plant immunity. Research demonstrates that this DKP, produced by Plant Growth-Promoting Rhizobacteria (PGPR), triggers Induced Systemic Resistance (ISR) in Arabidopsis thaliana against the necrotrophic pathogen Pseudomonas syringae[3].
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The Mechanism: Crucially, Cyclo(L-Ala-L-Ile) exhibits zero direct antimicrobial activity in vitro[3]. Instead, it acts as a molecular "primer." Upon recognition by unidentified plant membrane receptors, it initiates a signal transduction cascade that is heavily reliant on the Jasmonic Acid (JA) and Ethylene (ET) pathways[2].
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Causality of the Pathway: The elicitation requires key regulatory proteins: PHYTOALEXIN DEFICIENT4 (PAD4), SALICYLIC ACID INDUCTION DEFICIENT2 (SID2), and NONEXPRESSOR OF PATHOGENESIS-RELATED PROTEINS1 (NPR1)[3]. By converging on NPR1, the molecule upregulates the transcription of PR4 (Pathogenesis-Related gene 4). This primes the plant's defense mechanisms, allowing for a faster and stronger localized response upon actual pathogen attack without the metabolic drain of maintaining a constitutive defense state.
Fig 1. Cyclo(L-Ala-L-Ile) induced systemic resistance (ISR) signaling pathway in plants.
Extracellular Matrix Modulation & Cosmeceutical Potential
Beyond agricultural applications, Cyclo(L-Ala-L-Ile) isolated from the marine bacterium Ruegeria atlantica has been evaluated for its interaction with mammalian extracellular matrix enzymes[4].
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Collagenase Inhibition: The compound demonstrates mild to moderate inhibition of collagenase (>15% inhibition at 20 µM)[4]. The structural rigidity of the DKP ring mimics the peptide bonds of native collagen, allowing it to competitively dock within the zinc-dependent active site of matrix metalloproteinases (MMPs), thereby preventing substrate degradation.
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Tyrosinase Inhibition: It exhibits weak tyrosinase inhibition (6.73% at 20 µM), suggesting limited utility as a standalone skin-whitening agent but potential as a synergistic additive[4].
Quantitative Activity Profile
To facilitate rapid comparative analysis, the biological activity spectrum of Cyclo(L-Ala-L-Ile) is summarized below.
| Biological Target / Assay | Activity Level | Effective Concentration | Mechanism / Notes |
| Plant ISR (vs P. syringae) | High (Priming) | ~10 µM (1 ppm) | JA/ET pathway activation; PR4 upregulation[2]. |
| Collagenase Inhibition | Mild to Moderate | 20 µM | >15% inhibition; competitive active site binding[4]. |
| Tyrosinase Inhibition | Weak | 20 µM | 6.73% inhibition; minimal melanogenesis impact[4]. |
| Cytotoxicity (HL-60, A-549) | Inactive / Weak | 30 µM | Non-toxic to mammalian cells; IC50 > 30 µM[5]. |
| Direct Antimicrobial | Inactive | Up to 100 µM | No direct growth inhibition of bacteria/fungi[3]. |
Validated Experimental Workflows
To ensure trustworthiness and reproducibility (E-E-A-T), the following protocols are designed as self-validating systems. Built-in controls ensure that observed effects are strictly due to the target compound.
Protocol 1: In Vivo ISR Elicitation Assay
Objective: Validate the immune-priming capability of Cyclo(L-Ala-L-Ile) in Arabidopsis thaliana. Causality Check: We use 1 ppm (~5-10 µM) to mimic physiological rhizosphere concentrations, preventing osmotic stress artifacts that could trigger false-positive stress responses.
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Plant Cultivation: Grow wild-type A. thaliana (Columbia-0) in a controlled phytochamber (22°C, 60% humidity, 12h light/dark cycle) for 3 to 4 weeks.
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Elicitor Preparation: Dissolve synthesized or purified Cyclo(L-Ala-L-Ile) in sterile distilled water to a final concentration of 1 ppm. Control: Sterile distilled water (Mock).
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Treatment (Day 0): Infiltrate the abaxial surface of the leaves with the DKP solution using a needleless syringe.
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Pathogen Challenge (Day 1): 24 hours post-treatment, inoculate the treated leaves with Pseudomonas syringae pv. maculicola ES4325 suspended in 10 mM MgCl₂ (OD600 = 0.0001).
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Incubation & Validation (Day 4): Harvest leaf tissues 3 days post-inoculation. Homogenize, serially dilute, and plate on King's B agar to quantify Colony Forming Units (CFU/g).
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Molecular Validation: Concurrently extract RNA from parallel samples and perform RT-qPCR for the PR4 gene to confirm JA-pathway activation.
Fig 2. Self-validating experimental workflow for evaluating ISR elicitation in vivo.
Protocol 2: In Vitro Collagenase Inhibition Assay
Objective: Quantify the extracellular matrix preservation potential of the compound. Causality Check: Epigallocatechin gallate (EGCG) is used as a positive control to benchmark the assay's sensitivity.
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Reagent Preparation: Prepare 0.1 M Tris-HCl buffer (pH 7.5) containing 5 mM CaCl₂. Dissolve Cyclo(L-Ala-L-Ile) to a working concentration of 20 µM.
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Enzyme-Substrate Setup: In a 96-well microplate, combine 40 µL of buffer, 10 µL of the DKP sample, and 10 µL of collagenase enzyme (0.1 mg/mL). Incubate at 37°C for 10 minutes to allow pre-binding.
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Reaction Initiation: Add 40 µL of the synthetic substrate FALGPA (N-[3-(2-furyl)acryloyl]-L-leucyl-glycyl-L-prolyl-L-alanine) at 1 mM.
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Kinetic Measurement: Immediately measure the decrease in absorbance at 345 nm using a microplate reader for 20 minutes.
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Calculation: Calculate inhibition percentage relative to a vehicle-only negative control. Validate assay integrity by ensuring the EGCG positive control achieves ~34% inhibition[4].
References
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NextSDS. "(3S,6S)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione - Chemical Substance Information." NextSDS Substance Database. [Link]
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Noh, et al. (2017). "Cyclic Dipeptides from Bacillus vallismortis BS07 Require Key Components of Plant Immunity to Induce Disease Resistance in Arabidopsis against Pseudomonas Infection." Frontiers in Plant Science / NIH PMC.[Link]
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Oxford Academic (2025). "Not to be overlooked: dipeptides and their role in plant stress resilience." Journal of Experimental Botany.[Link]
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ACS Omega (2024). "Collagenase and Tyrosinase Inhibitory Compounds from Fish Gut Bacteria Ruegeria atlantica and Pseudoalteromonas neustonica." ACS Publications.[Link]
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MDPI (2022). "Investigation on Metabolites in Structural Diversity from the Deep-Sea Sediment-Derived Bacterium Agrococcus sp. SCSIO 52902 and Their Biosynthesis." Marine Drugs.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclic Dipeptides from Bacillus vallismortis BS07 Require Key Components of Plant Immunity to Induce Disease Resistance in Arabidopsis against Pseudomonas Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation on Metabolites in Structural Diversity from the Deep-Sea Sediment-Derived Bacterium Agrococcus sp. SCSIO 52902 and Their Biosynthesis [mdpi.com]
